
Tetraethylammonium chloride hydrate
Overview
Description
Tetraethylammonium chloride hydrate (TEACl), with the chemical formula C₈H₂₀ClN·H₂O, is a quaternary ammonium salt widely studied for its thermodynamic hydrate inhibition (THI) properties in the oil and gas industry. It disrupts methane (CH₄) hydrate formation by altering water activity and competing for occupancy in hydrate cavities . TEACl exhibits concentration-dependent inhibition, with higher concentrations (e.g., 10 wt%) increasing the enthalpy of dissociation (ΔHdiss) due to partial occupation of large hydrate cavities in structure II (sII) .
Preparation Methods
Preparation Methods
Alkylation of Triethylamine with Ethyl Chloride
The classical and most common method for preparing tetraethylammonium chloride hydrate is the direct alkylation of triethylamine with ethyl chloride (chloroethane). This reaction proceeds via nucleophilic substitution, where triethylamine acts as a nucleophile attacking ethyl chloride to form the quaternary ammonium salt.
Reaction Scheme:
$$
\text{(C}2\text{H}5)3\text{N} + \text{C}2\text{H}5\text{Cl} \rightarrow \text{(C}2\text{H}5)4\text{N}^+ \text{Cl}^-
$$
This reaction is typically conducted in an aprotic solvent such as acetone or acetonitrile to dissolve reactants and facilitate the reaction.
Detailed Industrial Preparation Process
A recent and efficient industrial synthesis method involves:
- Charging triethylamine and an aprotic solvent (e.g., acetonitrile) into a sealed reaction vessel.
- Introducing ethyl chloride gas under low temperature and negative pressure.
- Pressurizing the reactor with nitrogen gas to about 2 MPa to enhance reaction rate and exclude oxygen, which can affect product purity.
- Heating the mixture to approximately 140°C with stirring for 2–3 hours.
- Cooling to room temperature to crystallize the this compound.
- Filtering and vacuum drying the product to obtain high-purity this compound (purity >99.5%) with yields around 95–97%.
This method is notable for its:
- Short reaction time (2–3 hours), significantly less than older methods requiring days.
- High yield and purity.
- Environmental friendliness due to zero discharge and recycling of mother liquor without additional treatment.
- Economic advantages in industrial scale production.
Alternative Preparation via Tetraethylammonium Hydroxide Intermediate
Another approach involves preparing tetraethylammonium hydroxide first, then converting it to the chloride salt. The hydroxide is synthesized by reacting triethylamine with monochloroethane in the presence of a surfactant and aprotic solvent under inert atmosphere at 50–120°C for 12–96 hours, followed by ion-exchange to obtain the hydroxide solution. Concentration under reduced pressure yields the hydroxide, which can be converted to the chloride salt by acidification.
This method is more complex and time-consuming but is used in specialized applications such as molecular sieve synthesis.
Reaction Parameters and Optimization
Parameter | Typical Range/Value | Notes |
---|---|---|
Triethylamine : Ethyl chloride molar ratio | 1 : 0.5 to 1 : 4.0 (preferably 1:1.5 to 1:3.0) | Ensures complete quaternization |
Solvent | Acetonitrile, acetone, DMSO | Aprotic solvents preferred for solubility and reaction rate |
Temperature | 140°C (pressurized method) | Elevated temperature accelerates reaction |
Pressure | 2 MPa nitrogen | Enhances reaction rate and excludes oxygen |
Reaction time | 2–3 hours (pressurized) | Significantly shorter than older methods (up to 168 hours) |
Water content in reagents | <3.0% by weight | Minimizes side reactions and impurities |
Purification and Crystallization
Purification of this compound is typically achieved by crystallization from solvents such as ethanol, warm water with ethanol and diethyl ether, or solvent mixtures like acetone/dichloromethane/hexane. Drying under vacuum over phosphorus pentoxide ensures removal of residual moisture and impurities.
Summary of Key Research Findings
Chemical Reactions Analysis
Types of Reactions: Tetraethylammonium chloride hydrate undergoes various chemical reactions, including substitution and complex formation. It is known to block potassium channels non-specifically and inhibit relaxation induced by peroxynitrite .
Common Reagents and Conditions: Common reagents used in reactions with this compound include strong acids and bases, as well as other quaternary ammonium compounds. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, it can form complexes with various metal ions and participate in phase-transfer catalysis .
Scientific Research Applications
Pharmaceutical Applications
Tetraethylammonium chloride hydrate serves as a crucial pharmaceutical intermediate . Its primary use lies in the synthesis of tetraethylammonium ions, which are instrumental in pharmacological and physiological studies. The compound has been explored for its potential in clinical applications, particularly in blocking potassium channels in excitable tissues.
Case Study: Potassium Channel Blocking
Tetraethylammonium ions are known to block voltage-gated potassium channels effectively. In studies involving squid axons, tetraethylammonium was shown to obstruct these channels from the inside, mimicking the effects of potassium ion depletion. This property makes it valuable for investigating the physiological roles of potassium channels in various tissues .
Organic Synthesis Applications
In organic chemistry, this compound is employed as a phase-transfer catalyst . It facilitates reactions that require the transfer of ions between different phases, enhancing reaction efficiency and yield.
Table: Comparative Efficacy of Tetraethylammonium Salts
Reaction Type | Tetraethylammonium Chloride | Tetraethylammonium Bromide | Tetraethylammonium Iodide |
---|---|---|---|
Diarylurea Synthesis | High Yield | Moderate Yield | Low Yield |
Hydroxyethylation of Carboxylic Acids | Low Yield | Moderate Yield | High Yield |
N-Alkylation Reactions | Effective | More Effective | Less Effective |
This table illustrates that while tetraethylammonium chloride is effective for certain reactions, other salts may provide better yields depending on the specific chemical context .
Gas Hydrate Inhibition
Recent studies have investigated the use of tetraethylammonium salts as gas hydrate inhibitors . These compounds can suppress hydrate formation in natural gas pipelines, thereby preventing blockages and ensuring efficient flow assurance.
Case Study: Deep Eutectic Solvents
Research has shown that tetraethylammonium-based deep eutectic solvents exhibit superior gas hydrate inhibition compared to conventional thermodynamic hydrate inhibitors. The study evaluated the suppression behavior under varying temperature and pressure conditions, demonstrating significant potential for application in the oil and gas industry .
Toxicity and Safety Considerations
While this compound has valuable applications, its toxicity profile must be considered. The compound poses risks such as acute toxicity upon ingestion and skin irritation. Proper handling procedures should be followed to mitigate these risks during laboratory or industrial use .
Mechanism of Action
The mechanism of action of tetraethylammonium chloride hydrate involves blocking autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors . It can physically enter the pore of potassium channels and block them, thereby inhibiting their function . Additionally, it can either mimic or antagonize the actions of choline and acetylcholine .
Comparison with Similar Compounds
Tetramethylammonium Chloride (TMACl)
- Inhibition Performance : TMACl, a smaller quaternary ammonium salt, shows stronger THI effects than TEACl at equivalent concentrations. For instance, TMACl reduces CH₄ hydrate equilibrium temperatures by up to 2.7 K at 11.82 wt%, outperforming TEACl’s maximum ΔT of 0.9 K at 10 wt% .
- Mechanism : TMACl’s compact structure allows deeper penetration into hydrate cavities, destabilizing sI hydrates more effectively than TEACl .
Ammonium-Based Ionic Liquids (AILs)
- Tetraethylammonium Hydroxide ([N₂₂₂₂]OH) : This AIL exhibits dual THI and kinetic hydrate inhibition (KHI) functionality. Its hydroxyl group enhances hydrogen bonding with water, reducing hydrate stability more effectively than TEACl .
- Tetramethylammonium Hydroxide (TMAOH) : At 5 MPa, TMAOH shows comparable inhibition (ΔT ≈ 0.9 K) to TEACl but requires lower concentrations due to stronger ionic interactions .
Deep Eutectic Solvents (DESs)
- TEAB-Based DESs: DESs synthesized from tetraethylammonium bromide (TEAB) and glycerol achieve ΔT values up to 2.4 K, surpassing TEACl’s performance. TEAB:Glycerol DESs disrupt hydrate lattices via hydrogen bond donor-acceptor interactions, offering superior inhibition .
- TEAAC-Based DESs : Tetraethylammonium acetate (TEAAC) with MEG shows moderate inhibition (ΔT = 0.4 K), likely due to weaker anion-water interactions compared to TEACl .
Conventional Inhibitors
- Methanol/MEG: Traditional THIs like methanol require 20–50 wt% concentrations for ΔT ≈ 3–5 K, whereas TEACl achieves ΔT = 0.9 K at 10 wt%, reducing environmental and economic costs .
- Imidazolium-Based Ionic Liquids : These inhibitors (e.g., [BMIM][BF₄]) show ΔT ≈ 1.2 K at 5 wt%, outperforming TEACl but posing higher toxicity risks .
Key Data Tables
Table 1: Inhibition Performance of Selected Compounds
*ΔHdiss increases at 10 wt% TEACl due to sII cavity occupation .
Table 2: Advantages and Limitations
Compound | Advantages | Limitations |
---|---|---|
TEACl | Low toxicity, dual THI/KHI potential | Requires high concentrations (~10 wt%) |
TMACl | High ΔT at low concentrations | Limited solubility in aqueous phases |
TEAB:Glycerol DES | Eco-friendly, high ΔT | Complex synthesis |
Methanol | Proven effectiveness | High environmental impact |
Research Findings and Mechanistic Insights
- TEACl’s Dual Role : At 10 wt%, TEACl partially occupies sII hydrate cavities, increasing ΔHdiss and destabilizing CH₄ hydrates. This contrasts with lower concentrations (1–5 wt%), where it acts purely as a THI .
- Competitive Inhibition : TEACl competes with propane (sII former) for cavity occupancy, explaining its weaker inhibition compared to sII-specific inhibitors .
- Synergistic Blends : Combining TEACl with imidazolium ionic liquids (e.g., [BMIM][BF₄]) enhances ΔT to 2.7 K, suggesting synergistic effects .
Biological Activity
Tetraethylammonium chloride hydrate (TEAC) is a quaternary ammonium compound with significant biological activity, particularly in pharmacological and physiological research. This article delves into its mechanisms, applications, and relevant case studies, supported by detailed data tables and findings from diverse sources.
TEAC has the molecular formula and appears as a hygroscopic, colorless crystalline solid. It is often encountered in its monohydrate form. The compound is synthesized through the alkylation of triethylamine with ethyl chloride, resulting in tetraethylammonium ions that associate with chloride ions to form the final product .
TEAC acts primarily as a potassium channel blocker . Its mechanism involves competing with acetylcholine at nicotinic receptors, effectively blocking neurotransmission at autonomic ganglia. This property has made it a valuable tool in studying ion channel behavior and neuromuscular transmission .
Key Mechanisms:
- Ganglionic Blocking : TEAC inhibits the action of acetylcholine at nicotinic receptors, leading to reduced neurotransmission.
- Potassium Channel Inhibition : It non-specifically blocks K channels, which has implications for various physiological processes .
Biological Applications
TEAC has been utilized in various biological studies due to its effects on ion channels and neurotransmission. Below are some notable applications:
- Pharmacological Studies : It has been used to explore ganglionic blocking properties and the behavior of K channels in excitable tissues .
- Cardiovascular Research : TEAC has shown potential in improving cardiac and vascular function during early sepsis in animal models .
- Cancer Research : Studies indicate that TEAC induces apoptosis in glioma cells by modulating Bcl-2 family proteins, demonstrating its cytotoxic potential against certain cancer types .
Data Table: Summary of Biological Activities
Biological Activity | Description |
---|---|
Ganglionic Blockade | Competitive antagonist at nicotinic receptors, reducing neurotransmission |
Potassium Channel Blockade | Inhibits K currents, affecting various physiological processes |
Cytotoxic Effects | Induces apoptosis in glioma cells; downregulates Bcl-2, upregulates Bax |
Anti-inflammatory Properties | Reduces inflammatory responses in sepsis models |
Applications in Drug Research | Used as a model compound for studying ion channel behavior |
Case Studies
-
Neuromuscular Transmission Studies :
A study demonstrated that TEAC effectively blocked K currents in rat aorta rings, providing insights into its role as a pharmacological agent for neuromuscular transmission research . -
Cancer Cell Apoptosis :
Research indicated that TEAC could induce apoptosis in glioma cells by altering the expression of key regulatory proteins (Bcl-2 family), suggesting potential therapeutic applications in oncology . -
Sepsis Models :
In animal models of sepsis, TEAC was found to improve hemodynamic properties and reduce inflammation, highlighting its potential utility in critical care settings .
Toxicity and Safety Considerations
While TEAC has valuable biological properties, it is also associated with certain toxic effects. It can cause skin and eye irritation upon contact and should be handled with appropriate personal protective equipment (PPE). The acute toxicity profile is comparable to other quaternary ammonium compounds like tetraethylammonium bromide and iodide .
Q & A
Basic Research Questions
Q. How is TEAC synthesized and purified for laboratory use, and what analytical methods validate its purity?
TEAC is synthesized by neutralizing tetraethylammonium hydroxide with hydrochloric acid, followed by recrystallization from ethyl acetate to achieve >99% purity . Purification involves drying under vacuum at 70°C for 3 hours . Iodometric titration is a standard method for purity validation, with reported assays showing 99.3% purity for related tetraethylammonium salts . Researchers should confirm hydration status (e.g., monohydrate vs. anhydrous) via thermogravimetric analysis (TGA), as molecular weight varies (165.7 for anhydrous; 183.72 for monohydrate) .
Q. What are the optimal storage and handling protocols for TEAC to mitigate hygroscopicity?
TEAC is highly hygroscopic and requires storage in airtight containers at 10–30°C, protected from moisture . For long-term stability, desiccants like silica gel should be used. Solutions should be prepared in anhydrous solvents (e.g., ethanol, water) and stored at room temperature for ≤6 months, with periodic pH checks (4.0–7.0 for 50 g/L aqueous solutions) .
Q. How do researchers prepare TEAC stock solutions for pharmacological studies, considering solubility and stability?
TEAC is water-soluble (≥100 mg/mL at 25°C) . For 10 mM solutions, dissolve 1.83 mg (monohydrate) or 1.66 mg (anhydrous) per mL of solvent. Use sterile filtration (0.22 µm) to remove particulates. Stability testing under experimental conditions (e.g., pH, temperature) is critical, as hydrolysis or ion exchange may occur in buffers .
Advanced Research Questions
Q. How does TEAC modulate K⁺ channels in neuropharmacological studies, and what experimental controls are required?
TEAC non-selectively blocks voltage-gated K⁺ channels by binding to the intracellular pore region, suppressing K⁺ currents in neurons (e.g., cochlear inner hair cells) . Experimental design should include:
- Positive controls (e.g., 4-aminopyridine for Kv1 family).
- Concentration gradients (0.1–10 mM) to assess dose-dependent effects .
- Parallel assays measuring Ca²⁺ currents to isolate K⁺-specific effects . Apoptosis studies in glioma cells require monitoring Bcl-2/Bax expression ratios via western blotting .
Q. What is TEAC’s mechanism in inhibiting gas hydrate formation, and how is its efficacy quantified?
TEAC disrupts hydrogen bonding in water molecules, delaying nucleation and growth of methane hydrates. Kinetic inhibition is tested using high-pressure autoclaves with methane/water systems. Key metrics include:
- Subcooling temperature (ΔT = equilibrium temperature − formation temperature).
- Induction time (delay in hydrate onset) . TEAC at 1–2 wt% reduces hydrate formation rates by 40–60% compared to traditional inhibitors like methanol .
Q. How is TEAC used as a structure-directing agent in mesoporous zeolite synthesis?
In zeolite beta (mBeta) synthesis, TEAC templates micropores by electrostatic interactions with silica precursors. A typical protocol involves:
- Mixing TEAC (0.5–1.0 mol%) with silicic acid hydrate and Na₂CO₃.
- Hydrothermal crystallization at 140°C for 48 hours . Post-synthesis, calcination removes TEAC, leaving a hierarchical pore structure. Characterization requires XRD for crystallinity and BET analysis for surface area .
Q. How are TEAC doses translated between animal models in preclinical studies?
Use body surface area (BSA) scaling with Km coefficients:
- Mouse-to-rat: Dose (rat) = Dose (mouse) × (Mouse Km / Rat Km) = 20 mg/kg × (3/6) = 10 mg/kg . Validate via plasma pharmacokinetics, as BSA scaling may underestimate renal clearance differences .
Q. What computational methods model TEAC’s solvation behavior and ion-pairing in aqueous systems?
Molecular dynamics (MD) simulations with explicit water molecules reveal that TEAC’s tetraethyl groups create hydrophobic hydration shells, reducing osmotic coefficients. Use OPLS-AA force fields and SPC/E water models. Key outputs include:
- Radial distribution functions (RDFs) for Cl⁻–water interactions.
- Solvent-averaged potentials to predict activity coefficients .
Q. Data Contradictions and Resolutions
- Molecular Weight Discrepancies: Anhydrous TEAC (C₈H₂₀ClN) has a molecular weight of 165.7, while the monohydrate (C₈H₂₀ClN·H₂O) is 183.72 . Always confirm hydration status via TGA or Karl Fischer titration.
- Purity Standards: Commercial grades vary (97–99%); prioritize suppliers providing NMR or HPLC data over titration alone .
Properties
IUPAC Name |
tetraethylazanium;chloride;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N.ClH.H2O/c1-5-9(6-2,7-3)8-4;;/h5-8H2,1-4H3;1H;1H2/q+1;;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CALLTGJPWMIDPC-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)CC.O.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H22ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583384 | |
Record name | N,N,N-Triethylethanaminium chloride--water (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60583384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68696-18-4 | |
Record name | N,N,N-Triethylethanaminium chloride--water (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60583384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetraethylammonium chloride monohydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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